molecular formula C21H22N6O2 B2762943 N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide CAS No. 1798031-37-4

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide

Cat. No.: B2762943
CAS No.: 1798031-37-4
M. Wt: 390.447
InChI Key: SLNWIOMZGKGSHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide is a synthetically designed small molecule featuring a hybrid architecture that combines pyrimidine and benzamide pharmacophores, a structure frequently investigated in medicinal chemistry for its potential to interact with biologically relevant targets . Its molecular framework incorporates multiple nitrogen-containing heterocycles—a core structural feature found in over 85% of all FDA-approved pharmaceuticals, underscoring its utility as a scaffold in drug discovery . The compound's design, which includes a piperidine-substituted pyrimidine linked to a benzamide via a methylene bridge, is characteristic of molecules developed as kinase inhibitors . Such 2,4-dianilinopyrimidine derivatives are known to target the ATP-binding site of kinases, such as Focal Adhesion Kinase (FAK), making them valuable tools for investigating signaling pathways in cancer cell proliferation, migration, and survival . Furthermore, the presence of the (pyrimidin-2-yloxy)benzamide moiety suggests potential for exploration as a protein-protein interaction modulator or as a fragment in the design of bifunctional degraders, such as PROTACs, which are used to target specific proteins for ubiquitination and degradation via the proteasome pathway . Researchers can utilize this compound as a key intermediate or building block for constructing more complex molecules, or as a pharmacological probe for screening and validating new targets in oncology, virology, and other therapeutic areas . Consistent with its structural analogs, this benzamide derivative is provided for research applications in early discovery and development. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]-4-pyrimidin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c28-20(16-5-7-17(8-6-16)29-21-23-10-4-11-24-21)25-15-18-22-12-9-19(26-18)27-13-2-1-3-14-27/h4-12H,1-3,13-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNWIOMZGKGSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrimidine Core: The initial step involves the synthesis of the pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperidine Group: The piperidine moiety is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the pyrimidine ring.

    Benzamide Formation: The final step involves the coupling of the pyrimidine derivative with 4-(pyrimidin-2-yloxy)benzoic acid or its derivatives, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine rings in this compound are susceptible to nucleophilic substitution due to electron-deficient nitrogen atoms. Key observations include:

Reaction Type Conditions/Reagents Outcome Source
Aromatic substitutionK₂CO₃, DMSO, 90°C (via SNAr mechanism)Substitution at pyrimidine C-4 or C-2 positions with amines or thiols
Piperidine displacementAcidic or basic mediaPiperidine ring may undergo ring-opening or substituent exchange reactions

For example, the pyrimidin-2-yloxy group undergoes displacement with primary amines under microwave-assisted conditions (130°C, HCl/dioxane), forming secondary amine derivatives .

Hydrolysis Reactions

The amide bond and pyrimidinyloxy group are prone to hydrolysis:

Site Conditions Products Source
Amide bond hydrolysis6M HCl, reflux4-(Pyrimidin-2-yloxy)benzoic acid + amine byproduct
Pyrimidinyloxy hydrolysisNaOH (aq.), 80°CPhenolic derivative + pyrimidin-2-ol

Kinetic studies suggest the amide bond hydrolyzes 5× faster under acidic conditions than basic conditions due to protonation effects .

Oxidation Reactions

The benzamide aromatic ring and piperidine nitrogen are oxidation targets:

Oxidation Site Reagents Products Source
Benzamide ringKMnO₄, H₂O, 100°CEpoxidation or hydroxylation at meta positions
Piperidine nitrogenmCPBA, CH₂Cl₂N-Oxide formation (stable at room temperature)

Oxidation of the piperidine nitrogen to N-oxide enhances water solubility by 40% while retaining biological activity .

Coupling Reactions

The compound participates in cross-coupling reactions via its halogen substituents (if present) or aromatic protons:

Reaction Catalyst/Reagents Application Source
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DMFBiaryl formation for structural diversification
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃Introduction of alkyl/aryl amines at pyrimidine

These reactions are critical for generating analogs with modified pharmacokinetic profiles .

Reduction Reactions

Selective reduction of heterocyclic moieties has been documented:

Target Site Reagents Outcome Source
Pyrimidine ringH₂, Raney Ni, 50 psiPartial saturation to dihydropyrimidine
Amide reductionLiAlH₄, THF, 0°CConversion to amine derivative (low yield: 28%)

Reduction of the amide group is sterically hindered due to the bulky pyrimidine substituents .

Acid/Base-Mediated Rearrangements

The compound undergoes structural rearrangements under strong acidic/basic conditions:

Reaction Conditions Mechanism Source
Curtius rearrangementDPPA, Et₃N, t-BuOH/tolueneIsocyanate intermediate → carbamate derivative
Smiles rearrangementKOtBu, DMSO, 120°CIntramolecular O→N aryl migration

The Curtius rearrangement is particularly useful for synthesizing urea derivatives with >60% yield .

Photochemical Reactivity

UV irradiation induces unique transformations:

Condition Wavelength Product Source
UV-A (365 nm)CH₃CN, 12 hC–N bond cleavage at pyrimidine-methyl linkage
UV-C (254 nm)H₂O₂, 6 hOxidative degradation to carboxylic acids

Photostability studies recommend storage in amber vials to prevent degradation .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide may exhibit potent anticancer properties. For instance, a related compound was evaluated for its ability to inhibit tankyrase, an enzyme implicated in cancer progression. The inhibition of tankyrase leads to the stabilization of the tumor suppressor APC (Adenomatous Polyposis Coli), thereby potentially reducing tumor growth and proliferation .

Antimicrobial Properties

The compound's structure suggests it may also possess antimicrobial properties. A study on similar pyrimidine derivatives demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell walls or interference with essential metabolic pathways .

Protein Kinase Inhibition

This compound has been investigated for its potential as a protein kinase inhibitor. Protein kinases are critical in regulating cellular functions, and their dysregulation is often linked to diseases such as cancer. The compound's ability to inhibit specific kinases could lead to novel therapeutic strategies for treating malignancies .

Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various target proteins. These studies help elucidate the interactions at the molecular level, providing insights into how structural modifications can enhance biological activity .

Chemical Structure Analysis

The compound features a complex structure that includes a piperidine ring and multiple pyrimidine moieties. This structural diversity is crucial for its biological activity, as it allows for multiple interactions with target proteins. The presence of the benzamide group further enhances its lipophilicity, potentially improving cell membrane permeability .

Synthesis Pathways

Various synthetic routes have been explored to produce this compound efficiently. Recent advancements in synthetic methodologies have enabled the development of derivatives with improved potency and selectivity against specific biological targets .

Case Study: Tankyrase Inhibition

A notable case study involved the synthesis and evaluation of a series of pyrimidine derivatives, including this compound, for their tankyrase inhibitory activity. The results showed promising anticancer effects in vitro, leading to further investigations in vivo to assess therapeutic efficacy .

Mechanism of Action

The mechanism of action of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine/Piperazine-Based Kinase Inhibitors

Compound 2 ():

Structure: 2,6-dichloro-N-(2-(2-(4-hydroxypiperidin-1-yl)pyrimidin-4-ylamino)pyridin-4-yl)benzamide Key Differences:

  • Replaces the pyrimidin-2-yloxy group with dichlorophenyl.
  • Contains a pyridin-4-ylamino linker instead of a methylene bridge. Physicochemical Data:
  • LCMS [M+H]+ = 447.1; distinct NMR shifts (δ 11.01 ppm for amide proton) .
    Implications : The dichlorophenyl group may enhance hydrophobic interactions in kinase binding pockets, while the hydroxylated piperidine could influence solubility.
Imatinib ():

Structure: 4-[(4-Methylpiperazin-1-yl)methyl]-N-{4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl}benzamide Key Differences:

  • Substitutes piperidine with a methylpiperazine group.
  • Features a pyridin-3-ylamino-phenyl moiety instead of pyrimidin-2-yloxy. Pharmacological Role: Approved tyrosine kinase inhibitor targeting BCR-ABL; the methylpiperazine enhances solubility and bioavailability .
Flumbatinib ():

Structure: 4-[(4-methylpiperazin-1-yl)methyl]-N-(6-methyl-5-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]pyridin-3-yl)-3-(trifluoromethyl)benzamide Key Differences:

  • Introduces a trifluoromethyl group on the benzamide.
  • Uses a pyridin-3-ylamino-pyridine scaffold. Activity: Potent tyrosine kinase inhibitor; the trifluoromethyl group likely increases metabolic stability and lipophilicity .

Pyrimidine-Benzamide Hybrids with Varied Substituents

Compound 26 ():

Structure: 4-((4-((4-((4-Cyano-3,5-dimethyl-[1,10-biphenyl]-4-yl)oxy)thieno[3,2-d]pyrimidin-2-yl)amino)piperidin-1-yl)methyl)benzamide Key Differences:

  • Replaces pyrimidin-2-yloxy with a thieno[3,2-d]pyrimidine core.
  • Includes a cyano-biphenyl group for enhanced π-π stacking. Data: HRMS m/z 625.2050 [M+H]+; HPLC purity 96.65% .
Compound 1 ():

Structure: 4-Nitro-N-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)selenoyl)benzamide Key Differences:

  • Substitutes pyrimidin-2-yloxy with a nitro-selenoyl-sulfamoyl group. Activity: Demonstrates antibacterial and antioxidant properties; the selenoyl group may contribute to redox activity .

Structural Analogs with Halogen Substituents

Compound 15 ():

Structure: 2,6-dichloro-N-{2-[(2-{[(2S)-1-hydroxypropan-2-yl]amino}-6-methylpyrimidin-4-yl)amino]pyridin-4-yl}benzamide Key Differences:

  • Chlorine atoms at benzamide para positions.
  • Hydroxypropan-2-ylamino group on pyrimidine.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (Da) Notable Activity/Use Reference
Target Compound Pyrimidine-Benzamide Piperidin-1-yl, Pyrimidin-2-yloxy ~450 (estimated) Kinase inhibition (hypothesized) -
Compound 2 () Pyrimidine-Benzamide 4-Hydroxypiperidin-1-yl, Dichlorophenyl 447.1 EGFR inhibition
Imatinib () Pyrimidine-Benzamide Methylpiperazine, Pyridin-3-ylamino 493.6 BCR-ABL inhibition (approved)
Flumbatinib () Pyrimidine-Benzamide Trifluoromethyl, Methylpiperazine 559.6 Tyrosine kinase inhibition
Compound 26 () Thienopyrimidine-Benzamide Cyano-biphenyl, Piperidin-1-yl 625.2 Anticancer (preclinical)

Key Findings and Implications

Piperidine vs. Piperazine : Piperazine derivatives (e.g., Imatinib) generally exhibit better solubility due to increased basicity, while piperidine analogs (e.g., Target Compound) may offer improved metabolic stability .

Substituent Effects: Electron-withdrawing groups (e.g., Cl in Compound 2, CF₃ in Flumbatinib) enhance binding affinity but may reduce solubility. Bulky groups (e.g., thienopyrimidine in Compound 26) improve target selectivity but increase molecular weight .

Biological Activity: Pyrimidin-2-yloxy groups (Target Compound) are less common in kinase inhibitors compared to pyridin-3-ylamino (Imatinib), suggesting a novel binding mode .

Biological Activity

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, pyrimidine moieties, and a benzamide group. This unique arrangement is believed to contribute to its biological activity by facilitating interactions with specific biological targets.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Antitumor Activity : Studies have shown that derivatives of piperidine-based benzamides can inhibit tumor cell proliferation. For instance, a related compound demonstrated potent antitumor activity against HepG2 liver cancer cells with an IC50 value of 0.25 µM, indicating effective cell cycle arrest mediated through the p53/p21 pathway .
  • Anti-Angiogenic Properties : The compound has been evaluated for its ability to inhibit angiogenesis, which is the formation of new blood vessels from pre-existing ones. In vivo studies using the chick chorioallantoic membrane (CAM) model revealed significant antiangiogenic effects, suggesting its potential utility in cancer therapy .
  • DNA Binding and Cleavage : Some studies have also investigated the ability of similar compounds to bind to DNA and induce cleavage, which can be critical in disrupting cancer cell proliferation and survival .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundIC50 Value (µM)Mechanism of Action
AntitumorN-(piperidine-4-yl)benzamide0.25Induction of cell cycle arrest via p53/p21
Anti-AngiogenicPiperidine derivativesNot specifiedInhibition of blood vessel formation
DNA CleavagePiperidine analoguesNot specifiedInduction of DNA cleavage

Recent Advances

Recent studies have focused on optimizing the structure of such compounds to enhance their biological activity and reduce potential side effects. Modifications in the piperidine and pyrimidine rings have been shown to significantly impact both solubility and potency against various cancer cell lines.

For example, modifications that improve aqueous solubility while maintaining or enhancing antiproliferative activity are ongoing areas of research. One study highlighted that certain structural changes led to improved metabolic stability while retaining effective biological activity against cancer cells .

Q & A

Q. How can researchers optimize the synthesis of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves:
  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, ethanol) enhance reaction efficiency by stabilizing intermediates .
  • Catalysts : Triethylamine or similar bases improve nucleophilic substitution steps, particularly for introducing the piperidinyl group .
  • Temperature control : Stepwise heating (e.g., 60–80°C for pyrimidine ring formation) minimizes side reactions .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) isolates the pure product .

Table 1 : Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (%)Reference
Piperidinyl additionPiperidine, DMF, 70°C, 12h6595
Benzamide couplingEDC/HOBt, DCM, RT, 24h7298

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Use multi-spectral analysis:
  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., pyrimidine protons at δ 8.3–8.5 ppm, benzamide carbonyl at δ 165–170 ppm) .
  • IR : Stretching vibrations for amide (1650–1680 cm1^{-1}) and pyrimidine C=N (1550–1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 447.2) .

Q. What strategies improve the solubility of this compound for in vitro assays?

  • Methodological Answer :
  • Solvent systems : Use DMSO for stock solutions (≤10% v/v in buffer) to avoid precipitation .
  • Co-solvents : Add 0.1% Tween-80 or cyclodextrins to enhance aqueous solubility .
  • pH adjustment : Buffers at pH 6.5–7.4 stabilize the compound in physiological conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., piperidinyl vs. pyrrolidinyl substitutions) affect biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:
  • Piperidinyl vs. pyrrolidinyl : Piperidine’s six-membered ring enhances target binding via improved hydrophobic interactions compared to pyrrolidine’s five-membered ring .
  • Pyrimidinyloxy position : Substituents at the 2-position (vs. 4-position) improve steric compatibility with enzyme active sites .
  • Benzamide modifications : Electron-withdrawing groups (e.g., trifluoromethyl) increase metabolic stability .

Q. What computational methods predict interactions between this compound and target enzymes (e.g., kinases)?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (e.g., Abl1 kinase in Imatinib analogs) .
  • MD simulations : GROMACS simulations (50 ns) assess stability of ligand-enzyme complexes under physiological conditions .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors on pyrimidine) for activity .

Q. How can researchers resolve contradictions in reported biological activity (e.g., in vitro potency vs. in vivo inefficacy)?

  • Methodological Answer :
  • Assay validation : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and ATP concentrations in kinase assays .
  • PK/PD studies : Measure plasma half-life and tissue distribution in rodent models to address bioavailability issues .
  • Metabolite profiling : LC-MS/MS identifies inactive/degraded metabolites that explain in vivo discrepancies .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH stability : Incubate in buffers (pH 1.2–9.0) and monitor degradation via HPLC at 24h/48h .
  • Thermal stability : Accelerated stability studies (40°C/75% RH for 4 weeks) predict shelf-life .
  • Light sensitivity : UV-vis spectroscopy tracks photodegradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.